molecular formula C21H29N3O2S B6114778 N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide

N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide

Cat. No. B6114778
M. Wt: 387.5 g/mol
InChI Key: YNEBTFWVGAAVTH-UHFFFAOYSA-N
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Description

N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide, also known as CPQ or CPQS, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. CPQ is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide has been shown to bind to the voltage-gated sodium channels in the brain, which are responsible for the generation and propagation of action potentials. By binding to these channels, N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide can reduce the excitability of neurons, leading to its anticonvulsant and analgesic effects. N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide has been shown to have various biochemical and physiological effects, including reducing the frequency and severity of seizures, reducing pain and inflammation, and improving cognitive function. N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide has also been shown to have minimal sedative effects, making it a potential alternative to other anticonvulsant drugs that can cause sedation.

Advantages and Limitations for Lab Experiments

N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide has several advantages for use in lab experiments, including its high potency and selectivity for voltage-gated sodium channels. However, N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide has some limitations, including its insolubility in water, making it difficult to administer in vivo. N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide also has a relatively short half-life, requiring frequent dosing in animal experiments.

Future Directions

There are several future directions for research on N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of Alzheimer's disease, and the exploration of its effects on other ion channels in the brain. Additionally, further research is needed to understand the long-term effects of N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide and its potential for drug interactions. Overall, N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide has significant potential for use in various fields of scientific research, and further investigation is warranted.

Synthesis Methods

N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide has been synthesized using various methods, with the most common being the reaction of 8-hydroxyquinoline with N-(cyclohexyl)piperidine in the presence of sulfuric acid. Other methods include the reaction of 8-hydroxyquinoline with cyclohexylamine and piperidine, as well as the reaction of 8-quinolinesulfonyl chloride with N-(cyclohexyl)piperidine. The purity of N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide can be increased using column chromatography or recrystallization.

Scientific Research Applications

N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide has been studied for its potential applications in various fields, including pharmacology, medicinal chemistry, and neuroscience. N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects, making it a potential candidate for the treatment of epilepsy, chronic pain, and inflammation. N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide has also been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain.

properties

IUPAC Name

N-[(1-cyclohexylpiperidin-3-yl)methyl]quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c25-27(26,20-12-4-8-18-9-5-13-22-21(18)20)23-15-17-7-6-14-24(16-17)19-10-2-1-3-11-19/h4-5,8-9,12-13,17,19,23H,1-3,6-7,10-11,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEBTFWVGAAVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC(C2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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